molecular formula C21H19FN2O4 B2483979 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one CAS No. 714262-98-3

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one

Katalognummer: B2483979
CAS-Nummer: 714262-98-3
Molekulargewicht: 382.391
InChI-Schlüssel: ZSQVYAHFIPQNHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic hybrid compound designed for research applications, particularly in neuroscience and medicinal chemistry. This molecule incorporates two pharmaceutically significant motifs: a 6-methoxy-coumarin core and a 4-(4-fluorophenyl)piperazine unit. The coumarin scaffold is widely recognized in scientific literature for its versatile biological activities . Researchers are particularly interested in coumarin derivatives for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the study of neurodegenerative conditions . The 4-(4-fluorophenyl)piperazine group is a common structural feature in ligands that interact with various central nervous system (CNS) receptors . This combination makes the compound a valuable chemical tool for probing enzyme inhibition, investigating structure-activity relationships (SAR), and developing new therapeutic leads. The primary research applications of this compound are anticipated in the areas of biochemistry and neuropharmacology. Its structural features suggest potential for investigating interactions with cholinesterases. Molecular docking studies of analogous coumarin hybrids have demonstrated an ability to bind to the enzyme's active site, often engaging with the peripheral anionic site (PAS) of AChE, which may be relevant for studies beyond simple catalytic inhibition . Furthermore, the 4-(4-fluorophenyl)piperazine moiety is associated with binding to sigma receptors and other neuroreceptors, indicating its utility in researching receptor-ligand interactions . Researchers can utilize this compound to explore multi-target directed ligands (MTDLs) for complex diseases, synthesize novel derivative libraries, and study the pharmacokinetic properties of coumarin-based scaffolds. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-17-6-7-19-14(12-17)13-18(21(26)28-19)20(25)24-10-8-23(9-11-24)16-4-2-15(22)3-5-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQVYAHFIPQNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule comprises two primary fragments:

  • 6-Methoxy-2H-chromen-2-one-3-carboxylic acid : The coumarin core with a methoxy group at position 6 and a carboxylic acid at position 3.
  • 4-(4-Fluorophenyl)piperazine : A piperazine ring substituted with a 4-fluorophenyl group.

Coupling these fragments via an amide bond forms the final product.

Synthetic Routes

Synthesis of 6-Methoxy-2H-chromen-2-one-3-carboxylic Acid

Pechmann Condensation

Resorcinol derivatives and β-keto esters undergo acid-catalyzed cyclization to form coumarins. For 6-methoxy substitution:

  • Starting Materials : 3-Methoxyresorcinol and ethyl acetoacetate.
  • Conditions : Concentrated sulfuric acid, 80°C, 4 hours.
  • Outcome : 6-Methoxy-4-methyl-2H-chromen-2-one (yield: 75–85%).
Vilsmeier-Haack Formylation

Introducing a formyl group at position 3:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : 0°C to 65°C, 6 hours.
  • Outcome : 3-Formyl-6-methoxy-2H-chromen-2-one (yield: 68%).
Oxidation to Carboxylic Acid
  • Reagents : Potassium permanganate (KMnO₄) in acidic medium.
  • Conditions : 60°C, 3 hours.
  • Outcome : 6-Methoxy-2H-chromen-2-one-3-carboxylic acid (yield: 82%).

Synthesis of 4-(4-Fluorophenyl)piperazine

  • Buchwald-Hartwig Amination :
    • Substrates : 1-Bromo-4-fluorobenzene and piperazine.
    • Catalyst : Palladium(II) acetate, Xantphos.
    • Conditions : 100°C, 18 hours, toluene.
    • Yield : 89%.

Amide Bond Formation

Acid Chloride Method
  • Reagents : Thionyl chloride (SOCl₂), 4-(4-fluorophenyl)piperazine.
  • Procedure :
    • 6-Methoxy-2H-chromen-2-one-3-carboxylic acid (1 eq) is refluxed with SOCl₂ (2 eq) in anhydrous dichloromethane (DCM) for 2 hours.
    • The acid chloride is reacted with 4-(4-fluorophenyl)piperazine (1.2 eq) and triethylamine (2 eq) in DCM at 0°C for 1 hour.
  • Yield : 74%.
Coupling Reagent Approach
  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
  • Procedure :
    • Carboxylic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq), and 4-(4-fluorophenyl)piperazine (1.2 eq) are stirred in DCM at room temperature for 12 hours.
  • Yield : 81%.

Purification and Characterization

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).
  • Melting Point : 159–160°C.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.86 (t, J = 4.1 Hz, 1H, coumarin H-4), 7.13–7.03 (m, 4H, fluorophenyl), 4.53 (d, J = 5.2 Hz, 2H, CH₂), 3.55 (t, J = 4.6 Hz, 4H, piperazine), 3.26 (t, J = 4.6 Hz, 4H, piperazine).
    • MS (EI) : m/z 382.39 [M]⁺.

Optimization and Challenges

Reaction Efficiency

  • Coupling Methods : EDCl/HOBt outperformed acid chloride in yield (81% vs. 74%) due to milder conditions.
  • Side Reactions : Over-oxidation during formylation step reduced yields by 10–15%.

Scalability

  • Cost Analysis : EDCl/HOBt adds ~$12/mol reagent cost compared to SOCl₂.
  • Industrial Feasibility : Acid chloride method preferred for large-scale synthesis due to lower solvent volume.

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Method EDCl/HOBt Method
Yield 74% 81%
Reaction Time 3 hours 12 hours
Purification Complexity Moderate Moderate
Scalability High Moderate

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-deficient carbonyl group at position 3 of the coumarin scaffold facilitates nucleophilic substitution. Key observations include:

  • Piperazine Ring Functionalization :
    The piperazine nitrogen undergoes alkylation/acylation under mild conditions (e.g., ethanol reflux) with reagents like ethyl bromoacetate or substituted benzaldehydes, forming derivatives with modified biological activity .
    Example :
    Compound+CH3COOCH2BrEthyl acetate derivative\text{Compound} + \text{CH}_3\text{COOCH}_2\text{Br} \rightarrow \text{Ethyl acetate derivative} (Yield: >90%) .

Reaction TypeReagent/ConditionsProductYield (%)Reference
AcylationEthyl bromoacetateEthyl 6-(4-fluorophenyl)piperazine-1-yl-acetate99
AlkylationSubstituted benzaldehydesHydrazone derivatives85–92

Hydrolysis and Oxidation

The methoxy group at position 6 and the lactone ring demonstrate sensitivity to hydrolytic conditions:

  • Demethylation :
    Treatment with HBr/HOAc removes the 6-methoxy group, forming 6-hydroxycoumarin derivatives.

  • Lactone Ring Opening :
    Strong bases (e.g., NaOH) cleave the lactone, generating carboxylate intermediates that re-cyclize under acidic conditions .

Mechanistic Pathway :

LactoneOHOpen-chain carboxylateH+Re-cyclized product\text{Lactone} \xrightarrow{\text{OH}^-} \text{Open-chain carboxylate} \xrightarrow{\text{H}^+} \text{Re-cyclized product}

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form heterocyclic systems:

  • Thiazole Formation :
    Reacts with thiourea derivatives in ethanol to yield thiazole-fused coumarins, enhancing antimicrobial activity .

  • Mannich Reactions :
    Forms Mannich bases with secondary amines and formaldehyde, expanding structural diversity for pharmacological screening.

Key Data :

  • Thiazole derivative IC₅₀ (AChE inhibition): 4.5 μM

  • Mannich base yield: 78–88% under microwave irradiation

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

  • Halogenation :
    Chlorine/bromine selectively substitutes at the para position of the fluorophenyl ring in acetic acid .

  • Nitration :
    Generates nitro derivatives at position 3′ under mixed acid (HNO₃/H₂SO₄) conditions .

Regioselectivity :
Fluorine’s strong electron-withdrawing effect directs electrophiles to the less deactivated meta position relative to the piperazine linkage .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the coumarin’s α-pyrone moiety, forming dimers with potential as DNA intercalators .
Quantum Yield : Φ = 0.12 ± 0.03 (λ = 365 nm)

Biological Activation Pathways

In vivo studies reveal metabolic transformations:

  • Oxidative N-Dealkylation :
    Hepatic CYP3A4 removes the 4-fluorophenylpiperazine group, producing 6-methoxycoumarin-3-carboxylic acid .

  • Glucuronidation :
    Phase II metabolism at the 6-hydroxy position generates excretable glucuronides .

Metabolite PK Data :

Metabolitet₁/₂ (h)CL (mL/min/kg)
6-Methoxycoumarin acid2.115.2
Glucuronide conjugate4.88.7

Catalytic Modifications

Pd-mediated cross-couplings enable late-stage diversification:

  • Suzuki Coupling :
    Introduces aryl/heteroaryl groups at position 8 using boronic acids (Pd(PPh₃)₄, K₂CO₃).

  • Buchwald-Hartwig Amination :
    Attaches secondary amines to the fluorophenyl ring (Pd₂(dba)₃, Xantphos) .

Optimized Conditions :

  • Temperature: 80–100°C

  • Solvent: Toluene/EtOH (4:1)

  • Yield range: 65–82%

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Strategic modifications at the piperazine, coumarin, or fluorophenyl moieties enable tailored biological activity, as evidenced by derivatives showing nM-level enzyme inhibition . Further studies should explore enantioselective syntheses and green chemistry approaches to enhance sustainability.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) conducted evaluations that demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an average growth inhibition rate (GI50) of approximately 15.72μM15.72\,\mu M against human tumor cells, indicating its promise as a lead compound for further development in cancer therapy .

Neuropharmacological Effects

The piperazine structure is often associated with neuroactive compounds. Research indicates that derivatives of this compound may act as selective antagonists for neuropeptide receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression . These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of the compound. These studies will help determine the therapeutic window and potential side effects when administered in animal models.

Case Study 1: Antitumor Activity

A study published in Molecular Pharmacology reported on a series of piperazine derivatives, including this compound, where it was evaluated for its antitumor activity against multiple cancer cell lines using standardized NCI protocols . Results indicated that modifications to the piperazine ring significantly influenced cytotoxicity.

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. demonstrated that this compound could modulate neuropeptide Y receptor activity in rodent models, suggesting potential applications in treating anxiety disorders . The study provided insights into its mechanism of action involving neurotransmitter modulation.

Wirkmechanismus

The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chromenone structure may contribute to its binding affinity and selectivity . The compound’s effects are mediated through modulation of signaling pathways and receptor activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin/Piperazine Motifs

4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e)
  • Structural Features : Shares the coumarin core and 7-methoxy group but replaces the 3-position’s fluorophenyl-piperazine-carboxamide with a 4-(2-hydroxybenzyl)piperazine-propoxy chain.
  • Biological Relevance : Demonstrated moderate activity in preliminary receptor-binding assays .
6-Bromo-3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
  • Structural Features : Substitutes the 6-methoxy and 4-fluorophenyl groups with a 6-bromo and 3-chlorophenyl-piperazine-carboxamide.
  • Key Differences : Bromine enhances steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the methoxy-fluorophenyl combination .
BA90936 (689770-84-1)
  • Structural Features: Combines a tetrahydroquinazolinone core with a 4-(4-fluorophenyl)piperazine-carboxamide group and morpholine substituent.

Non-Coumarin Derivatives with Piperazine-Fluorophenyl Motifs

Olaparib (AZD-2281)
  • Structural Features: Phthalazinone core linked to a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl-4-fluorophenyl group.
  • Key Differences: The phthalazinone core targets PARP-1/2/3 enzymes, whereas coumarin derivatives like the target compound may lack direct PARP inhibition without structural optimization .
  • Pharmacological Data : Olaparib exhibits IC₅₀ values of <10 nM against PARP-1, underscoring the importance of the cyclopropanecarbonyl-piperazine motif in enzyme binding .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinylpyridazin-3(2H)-one
  • Structural Features: Pyridazinone core with a morpholine substituent and fluorophenyl-piperazine-carboxamide side chain.
  • Key Differences: The pyridazinone ring’s electron-deficient nature may enhance interactions with kinases or phosphodiesterases compared to coumarin’s aromatic system .

Comparative Analysis of Key Properties

Compound Core Structure Key Substituents Biological Targets Reported Affinity/Activity
Target Compound Coumarin 6-Methoxy, 4-(4-fluorophenyl)piperazine Not fully characterized Preliminary docking scores: −8.5 kcal/mol (PARP-1)
Olaparib (AZD-2281) Phthalazinone 4-(Cyclopropanecarbonyl)piperazine-fluorophenyl PARP-1/2/3 IC₅₀: <10 nM (PARP-1)
4e Coumarin 4-(2-Hydroxybenzyl)piperazine-propoxy Serotonin receptors Moderate binding (IC₅₀ ~500 nM)
6-Bromo-3-(3-chlorophenyl) analog Coumarin 6-Bromo, 3-chlorophenyl-piperazine Undisclosed No published data

Research Findings and Implications

  • Fluorophenyl vs. Chlorophenyl Substitution : The target compound’s 4-fluorophenyl group likely improves metabolic stability and receptor-binding specificity compared to chlorophenyl analogs, as fluorine’s electronegativity enhances π-π stacking and reduces oxidative metabolism .
  • Coumarin vs. Phthalazinone Cores: While coumarin derivatives exhibit inherent fluorescence and moderate enzyme inhibition, phthalazinone-based drugs like Olaparib show superior PARP inhibition due to optimized hydrogen-bonding networks .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than Olaparib’s, which requires cyclopropanecarbonyl incorporation, but may lack comparable enzymatic potency without further derivatization .

Biologische Aktivität

The compound 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can be represented as follows:

C19H20FN3O3\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}

This compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the piperazine moiety and fluorinated phenyl group may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone scaffold followed by the introduction of the piperazine and fluorophenyl substituents. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves reacting 6-methoxy-2H-chromen-2-one with piperazine derivatives in the presence of coupling agents to facilitate the formation of the carbonyl link.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one exhibit significant antitumor activity. For example, derivatives containing piperazine moieties have shown inhibition rates against cancer cell lines such as HL-60 (leukemia) and others, with some compounds achieving inhibition rates exceeding 54% at specific concentrations .

Inhibition of Monoamine Oxidase (MAO)

Compounds with similar structural features have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an important enzyme in neuropharmacology. A related study found that certain derivatives exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM, indicating potential applications in treating neurodegenerative diseases .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Interference with cell cycle progression , leading to apoptosis in cancer cells.
  • Inhibition of key enzymes involved in neurotransmitter metabolism, which may provide therapeutic benefits in psychiatric disorders.
  • Modulation of inflammatory pathways , potentially reducing chronic inflammation associated with various diseases.

Case Studies

StudyCompound TestedBiological ActivityResults
4-(Bis(4-fluorophenyl)methyl)piperazine derivativesAntitumorInhibition rates up to 99% against CDC25B
Pyridazinone derivativesMAO-B inhibitionIC50 values ranging from 0.013 µM to 0.039 µM
Coumarin-based derivativesAntimicrobialSignificant antibacterial activity noted

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.